Imidazo[1,2-a]pyridin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H6N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-5,8H |
InChI Key |
FRNQSRVHYJCNHW-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N2C=CNC2=C1 |
Canonical SMILES |
C1=CC(=O)N2C=CNC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyridin 5 Ol and Analogues
Established Approaches for Imidazo[1,2-a]pyridine (B132010) Core Construction
Traditional and modern methods for assembling the imidazo[1,2-a]pyridine skeleton are diverse, ranging from classic condensation reactions to sophisticated multicomponent and cyclization strategies. rsc.orgrsc.orgresearchgate.net
Condensation reactions represent the most classical and widely utilized approach for the synthesis of imidazo[1,2-a]pyridines. researchgate.net The archetypal method, first reported by Tschitschibabin, involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. bio-conferences.org This reaction proceeds via initial N-alkylation of the endocyclic pyridine (B92270) nitrogen, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.orgscielo.br
Numerous variations of this condensation have been developed. For instance, Dong-Jian Zhu and colleagues have reported a catalyst- and solvent-free method for reacting α-bromo/chloroketones with 2-aminopyridines at 60°C, involving a nucleophilic substitution of the halide by the pyridine nitrogen. bio-conferences.org Other research has focused on using different carbonyl compounds; for example, ketones can be used in three-component approaches to yield various 2,3-disubstituted imidazo[1,2-a]pyridine derivatives. acs.org Catalyst-free condensations of 2-aminopyridine with halogenoesters have also been achieved under eco-friendly conditions. acs.org
A summary of representative condensation reactions is provided below.
| Reactant 1 | Reactant 2 | Conditions | Key Features |
| 2-Aminopyridine | α-Haloketone | Heat, sealed tube (classical) | Modest yields initially. bio-conferences.org |
| 2-Aminopyridine | α-Bromo/chloroketone | 60°C, catalyst- and solvent-free | Efficient, no catalyst needed. bio-conferences.org |
| 2-Aminopyridine | Acetophenone, Thiol | Graphene Oxide (GO) promoter, NaI | GO carbocatalyst is reusable. acs.org |
| 2-Aminopyridine | Bromoacetophenone | DMF, K2CO3, room temperature | Catalyst-free, eco-friendly. acs.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient and atom-economical route to complex molecules like imidazo[1,2-a]pyridines. bio-conferences.orgacs.org The most prominent MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.netbeilstein-journals.orgbeilstein-journals.org
The GBB reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. researchgate.netbeilstein-journals.org This reaction has been shown to be versatile, accommodating a wide range of aldehydes (aromatic, heteroaromatic, and aliphatic) and isocyanides. bio-conferences.org Scandium triflate and ytterbium triflate have been effectively used as Lewis acid catalysts, sometimes in conjunction with microwave irradiation to accelerate the reaction. bio-conferences.orgbeilstein-journals.org A greener alternative involves using heteropolyacids, such as phosphotungstic acid (HPW), which can catalyze the GBB reaction with low catalyst loading in environmentally benign solvents like ethanol. beilstein-journals.org
Other three-component reactions have also been developed. One such method combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, to generate the imidazo[1,2-a]pyridine core. bio-conferences.org
| MCR Type | Components | Catalyst/Conditions | Product Type |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridines. bio-conferences.org |
| GBB | Aminopyridine, Furfuraldehyde, Isocyanide | Yb(OTf)₃, Microwave | Imidazo[1,2-a]pyridines (89-98% yield). beilstein-journals.org |
| GBB | Aminopyridine, Aldehyde, Isonitrile | Phosphotungstic acid (HPW), EtOH, Microwave | Diverse imidazo[1,2-a]pyridines (up to 99% yield). beilstein-journals.org |
| Three-component coupling | 2-Aminopyridine, Aldehyde, Terminal alkyne | Copper catalyst | Imidazo[1,2-a]pyridine derivatives. bio-conferences.org |
| Three-component reaction | 2-Aminopyridines, Aldehydes, β-oxodithioesters | Et₃N, solvent-free | Highly substituted imidazo[1,2-a]pyridines. rsc.org |
Various cyclization strategies beyond the simple condensation of pre-functionalized partners are employed to construct the imidazo[1,2-a]pyridine ring system. These often involve intramolecular reactions of suitably substituted pyridine precursors. rsc.orgnih.gov
One common approach is oxidative cyclization. For instance, a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org Similarly, the reaction between 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions, catalyzed by copper, can yield formyl-substituted imidazo[1,2-a]pyridines. nih.gov
Tandem reactions that combine multiple bond-forming events in a single sequence are also powerful. A cascade reaction combining nitroolefins with 2-aminopyridines, catalyzed by FeCl₃, proceeds through a Michael addition followed by an intramolecular cyclization to form 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org Another strategy involves the cycloisomerization of N-propargylpyridinium salts, which can be promoted by a base like NaOH in water under metal-free conditions, offering a rapid and green synthesis. rsc.org Furthermore, a gold-catalyzed 6-exo-dig cyclization of an imidazo[1,2-a]pyridine intermediate, itself formed from a GBB reaction, has been used to construct more complex fused isoquinoline (B145761) systems. nih.gov
Catalytic Systems in Imidazo[1,2-a]pyridine Synthesis
The development of advanced catalytic systems has been pivotal in enhancing the efficiency, selectivity, and scope of imidazo[1,2-a]pyridine synthesis. rsc.orgresearchgate.net Both transition metal-based and metal-free catalysts have found widespread application.
Transition metals, particularly copper and palladium, are frequently used to catalyze the formation of the imidazo[1,2-a]pyridine scaffold. organic-chemistry.orgnih.govresearchgate.net These catalysts enable reactions that are often difficult to achieve through other means, such as C-H functionalization and cross-coupling reactions. scispace.com
Copper catalysis is especially prevalent. Copper(I) iodide (CuI) is a common catalyst for the three-component reaction of aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov The efficiency of this reaction can be enhanced by co-catalysts like NaHSO₄·SiO₂. nih.gov Copper catalysts are also employed in aerobic oxidative cyclizations, for example, in the reaction of 2-aminopyridines with acetophenones or nitroolefins. organic-chemistry.org A notable application is the one-pot synthesis of the drug zolimidine (B74062) on a gram scale using a copper-catalyzed tandem imine formation-oxidative cyclization. scispace.com
Palladium catalysts, such as Pd(OAc)₂, are effective in ligand-free, three-component reactions under microwave irradiation to synthesize 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Palladium has also been used for the carbonylation of iodo-substituted imidazo[1,2-a]pyridines to introduce carboxamide moieties. researchgate.netresearchgate.net
| Metal Catalyst | Reaction Type | Reactants | Key Features |
| Copper(I) | Three-component domino reaction | Aldehydes, 2-Aminopyridines, Terminal alkynes | CuI with NaHSO₄·SiO₂ co-catalyst improves yield. nih.gov |
| Copper(I) | Aerobic oxidative synthesis | 2-Aminopyridines, Acetophenones | Broad functional group compatibility. organic-chemistry.org |
| Copper | Oxidative cyclization | 2-Aminopyridines, Cinnamaldehydes | Aerobic conditions, preserves sensitive aldehyde group. nih.gov |
| Palladium(II) | Three-component reaction | - | Microwave-assisted, ligand-free, high efficiency. organic-chemistry.org |
| Gold | Cyclization | GBB product with acetylene (B1199291) unit | Mild conditions for complex heterocycle synthesis. nih.gov |
| Iron(III) | Cascade reaction | Nitroolefins, 2-Aminopyridines | FeCl₃ identified as superior Lewis acid catalyst for this transformation. bio-conferences.org |
In line with the principles of green chemistry, significant effort has been directed towards developing metal-free and environmentally benign synthetic methods. ingentaconnect.com These approaches aim to reduce waste, avoid toxic metals, and use safer solvents and conditions. rsc.orgrsc.org
Metal-free catalysis often relies on the use of organocatalysts, acids, bases, or iodine. acs.org For example, the GBB reaction can be catalyzed by Brønsted acids like perchloric acid or heteropolyacids. researchgate.netacs.orgbeilstein-journals.org Iodine has been shown to catalyze the aerobic oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as a green terminal oxidant. acs.org A dual system of flavin and iodine can also catalyze the aerobic oxidative C-N bond formation. organic-chemistry.org
Green chemical approaches also focus on reaction conditions. ingentaconnect.com Catalyst- and solvent-free condensation of 2-aminopyridines with α-haloketones at elevated temperatures is a prime example. bio-conferences.orgscielo.br Water is an ideal green solvent, and its use has been demonstrated in the ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system. organic-chemistry.orgresearchgate.net A particularly rapid and efficient route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at room temperature, achieving quantitative yields on a gram scale within minutes. rsc.org Electrochemical methods, which use electricity as a clean reagent to drive reactions, have also been developed for the intermolecular C–N formation/cyclization of ketones with 2-aminopyridines in ethanol. rsc.org
Advanced Synthetic Techniques Relevant to Imidazo[1,2-a]pyridin-5-ol Analogues
The synthesis of this compound and its derivatives can be approached through modern techniques that offer advantages over classical methods. These advanced strategies include oxidative coupling reactions, visible light-induced pathways, and microwave-assisted and solid-phase synthesis. Such methods are pivotal for accessing this scaffold, particularly when starting from substituted 2-aminopyridines, such as 6-hydroxypyridin-2-amine, which would yield the desired 5-hydroxy substitution pattern on the fused ring system.
Oxidative Coupling Reactions
Oxidative coupling has emerged as a powerful strategy for the construction of the imidazo[1,2-a]pyridine core, involving the formation of C-N and C-C bonds in a single operation. rsc.org These reactions often proceed via the cyclization of a 2-aminopyridine with a suitable coupling partner, such as a ketone, alkyne, or alkene, under oxidative conditions. tci-thaijo.orgorganic-chemistry.org The synthesis of analogues of this compound would typically involve a 2-aminopyridine precursor bearing a hydroxyl group at the 6-position.
Various catalytic systems have been developed to facilitate these transformations. Copper and iodine-mediated systems are particularly prevalent. For instance, a copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketones provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. organic-chemistry.org Similarly, iodine-mediated oxidative cross-coupling between a 2-aminopyridine and an aromatic terminal alkyne offers a transition-metal-free alternative for synthesizing 2,3-disubstituted products. researchgate.net These methods are valued for their operational simplicity and tolerance of a range of functional groups. organic-chemistry.org
| Catalyst/Mediator | Coupling Partners | Key Features | Reference |
| CuI | 2-Aminopyridines + Acetophenones | Aerobic oxidation; compatible with a broad range of functional groups. | organic-chemistry.org |
| Iodine | 2-Aminopyridine + Aromatic Terminal Alkynes | Transition-metal-free; operationally simple. | researchgate.net |
| Iron Catalyst | 2-Aminopyridine + Nitroalkenes | Mild, aerobic conditions; provides 2-nitro-3-arylimidazo[1,2-a]pyridines. | organic-chemistry.org |
| Flavin/Iodine | Aminopyridines + Ketones | Dual catalytic system under aerobic conditions. | organic-chemistry.org |
Visible Light-Induced Synthetic Pathways
Visible light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This strategy is highly relevant for the functionalization of the imidazo[1,2-a]pyridine scaffold, particularly for late-stage modifications. mdpi.comnih.gov These reactions typically involve the C-H functionalization at the C3 position, which is the most nucleophilic carbon.
A variety of transformations can be achieved using this technology. For example, trifluoromethylation, phosphorylation, and aminoalkylation of the imidazo[1,2-a]pyridine ring have been successfully demonstrated. mdpi.com These reactions are often promoted by organic dyes such as Eosin Y or Rose Bengal, or by metal complexes that can absorb visible light. A key advantage of these methods is their compatibility with a wide array of functional groups, which is crucial when dealing with complex molecules like analogues of this compound. mdpi.comresearchgate.net For instance, the direct C-H functionalization of a pre-synthesized this compound derivative could provide a straightforward route to novel analogues without requiring de novo synthesis. Furthermore, visible light has been used to mediate copper-catalyzed diamination of terminal alkynes with 2-aminopyridines to furnish substituted imidazo[1,2-a]pyridines using molecular oxygen as a green oxidant. rsc.org
| Reaction Type | Photocatalyst | Reagents | Key Features | Reference |
| Trifluoromethylation | Anthraquinone-2-carboxylic acid | Sodium triflinate | Transition-metal-free; photoorganocatalyzed. | mdpi.com |
| Phosphorylation | Rhodamine B | Phosphine oxides | Mild conditions at room temperature. | mdpi.com |
| Thiocyanation | Eosin Y | NH₄SCN | Occurs in ambient air atmosphere. | mdpi.com |
| Sulfonylation | Organic photoredox catalyst | Diaryliodonium salts, DABCO-bis(sulfur dioxide) | Three-component reaction at room temperature. | mdpi.com |
| Diamination | Copper(I) chloride | 2-Aminopyridines + Terminal alkynes | Uses molecular oxygen as a green oxidant. | rsc.org |
Microwave-Assisted and Solid-Phase Synthesis
To accelerate the discovery of novel bioactive compounds, high-throughput and efficient synthetic methodologies are essential. Microwave-assisted organic synthesis (MAOS) and solid-phase synthesis are two such enabling technologies that have been successfully applied to the imidazo[1,2-a]pyridine scaffold. sioc-journal.cn
Microwave-Assisted Synthesis utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating. researchgate.netijpsr.com The synthesis of imidazo[1,2-a]pyridines via the condensation of 2-aminopyridines with α-haloketones or through multicomponent reactions is significantly accelerated under microwave conditions. researchgate.netmdpi.com For example, the Groebke–Blackburn–Bienaymé three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide can be efficiently performed using microwave assistance to produce 3-aminoimidazo[1,2-a]pyridines. mdpi.comsciforum.net This rapid and efficient approach is well-suited for generating libraries of analogues for screening purposes.
Solid-Phase Synthesis offers a powerful platform for the combinatorial synthesis of imidazo[1,2-a]pyridine libraries. acs.orgresearchgate.net In this approach, one of the building blocks is attached to a solid support (resin), and subsequent reaction partners are added in solution. The key advantages include simplified purification, as excess reagents and by-products are simply washed away, and the potential for automation. Methodologies have been developed for the synthesis and functionalization of imidazo[1,2-a]pyridines on solid supports. researchgate.net For instance, a 2-aminonicotinic acid can be anchored to a resin and subsequently cyclized with α-haloketones to form the imidazo[1,2-a]pyridine core. acs.org Further functionalization, for example at the C3 or C6 positions, can be performed on the resin-bound intermediate before the final product is cleaved from the support. researchgate.net This strategy is particularly powerful for creating diverse libraries of analogues with varied substitution patterns.
| Technique | Method | Substrates | Key Advantages | Reference |
| Microwave-Assisted | Groebke–Blackburn–Bienaymé Reaction | 2-Aminopyridines, Aldehydes, Isocyanides | Rapid reaction times, eco-friendly conditions. | mdpi.comsciforum.net |
| Microwave-Assisted | Condensation | 2-Aminopyridines, α-Bromoketones | Solvent-free conditions, good to excellent yields. | researchgate.net |
| Solid-Phase | Library Synthesis | Polymer-bound 2-aminonicotinate, α-Haloketones | Simplified purification, diversity-oriented synthesis. | acs.org |
| Solid-Phase | Functionalization | Polymer-bound 3-iodoimidazo[1,2-a]pyridine, Boronic acids | Suzuki-Miyaura cross-coupling on solid support. | researchgate.net |
Advanced Functionalization and Derivatization Strategies of Imidazo 1,2 a Pyridin 5 Ol
Direct C-H Functionalization of Imidazo[1,2-a]pyridines
Direct carbon-hydrogen (C-H) bond functionalization has emerged as a powerful and atom-economical tool for modifying the imidazo[1,2-a]pyridine (B132010) skeleton, avoiding the need for pre-functionalized starting materials. mdpi.com This approach allows for the direct introduction of new substituents, streamlining synthetic pathways. rsc.org Significant progress has been made in developing methodologies for the site-selective functionalization of various positions on the ring system. sci-hub.sersc.org
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and electronically rich carbon, making it a primary target for electrophilic and radical functionalization. researchgate.netresearchgate.net Consequently, a vast number of methods have been developed for regioselective C-H functionalization at this site. rsc.orgresearchgate.net This inherent reactivity allows for the introduction of a wide array of functional groups, including alkyl, aryl, carbonyl, and halogen moieties. researchgate.net
For instance, palladium-catalyzed direct arylation reactions have been shown to be highly regioselective for the C3 position. rsc.orgacs.org Similarly, metal-free iodination can be achieved with high C3 selectivity using reagents like tert-butyl hydroperoxide and molecular iodine, often accelerated by ultrasound. researchgate.net The development of these regioselective methods is critical for the controlled synthesis of specific isomers with desired biological or material properties. sci-hub.sersc.org
In recent years, visible-light photoredox catalysis has become a prominent green strategy for C-H functionalization, offering mild reaction conditions and unique reactivity pathways. mdpi.comrsc.org These methods have been successfully applied to the imidazo[1,2-a]pyridine scaffold, enabling various transformations. nih.gov Visible light can induce the formation of radical species that can then engage in C-H functionalization cascades. mdpi.com
A notable example is the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridines. researchgate.net In some cases, these reactions can proceed even without an external photosensitizer, relying on the formation of an electron donor-acceptor (EDA) complex between the heterocyclic substrate and the reagent. mdpi.com This approach has been used for perfluoroalkylation, showcasing broad substrate scope and good functional group tolerance under ambient conditions. mdpi.com
Radical reactions represent a major avenue for the functionalization of imidazo[1,2-a]pyridines. rsc.orgnih.gov The C3 position's susceptibility to radical attack has been widely exploited. researchgate.net These reactions can be initiated through various means, including transition metal catalysis, metal-free oxidation, and photocatalysis. nih.gov
Radical-based methods have enabled the introduction of diverse functional groups. For example, trifluoromethylation often proceeds via a CF₃ radical, which is generated and subsequently attacks the C3 position of the imidazo[1,2-a]pyridine ring. researchgate.net Radical scavenging experiments in many of these functionalization studies confirm the involvement of radical intermediates in the reaction mechanism. researchgate.net The versatility of radical chemistry provides a robust platform for creating a wide range of substituted imidazo[1,2-a]pyridine derivatives. rsc.org
Introduction of Diverse Chemical Substituents onto the Imidazo[1,2-a]pyridine Scaffold
The ability to introduce a variety of chemical substituents is fundamental to modulating the properties of the imidazo[1,2-a]pyridine core for applications in drug discovery and materials science. mdpi.com Methodologies have been developed to install key functionalities such as aminoalkyl and aryl groups, which are prevalent in biologically active molecules.
Aminoalkylation is a crucial transformation for synthesizing compounds with pharmaceutical relevance. Direct C-H aminoalkylation of imidazo[1,2-a]pyridines provides an efficient route to these valuable derivatives. Visible-light-induced methods have proven particularly effective for this purpose. mdpi.com
One strategy involves the decarboxylative coupling of N-aryl glycines with imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org In a notable example, this reaction was achieved using visible light in the absence of a photocatalyst, highlighting a green and sustainable approach. nih.govnih.gov The reaction proceeds with high regioselectivity for the C3 position and tolerates a wide range of substituents on both the imidazo[1,2-a]pyridine and the N-aryl glycine, affording the desired aminoalkylated products in good to high yields. nih.gov Another approach utilizes an aerobic oxidative cross-dehydrogenative coupling, again promoted by visible light, to link N-phenyltetrahydroisoquinoline to the C3 position. beilstein-journals.org
Table 1: Examples of C3-Aminoalkylation of Imidazo[1,2-a]pyridines
| Imidazo[1,2-a]pyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Yield | Reference |
|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine (B181562) | N-4-methylphenyl glycine | Blue LED, Air, DMSO | Good to High | nih.gov |
| 2-Methylimidazo[1,2-a]pyridine | N-4-methylphenyl glycine | Blue LED, Air, DMSO | 79% | nih.gov |
This table is generated based on data from the text for illustrative purposes.
C-H arylation is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between aromatic systems. For imidazo[1,2-a]pyridines, arylation most commonly occurs at the C3 position, leveraging its high electron density. rsc.orgnih.govresearchgate.net Palladium and copper catalysts are frequently employed to facilitate this transformation. acs.orgnih.gov
Palladium-catalyzed direct arylation has been accomplished using various aryl partners, including aryl tosylates and mesylates, which are valuable alternatives to aryl halides. rsc.orgacs.org These reactions demonstrate excellent C3 regioselectivity. acs.org Copper-catalyzed C3-arylation has also been developed as a more economical alternative, effectively coupling imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates. nih.govresearchgate.net Furthermore, directing-group strategies have been explored to achieve arylation at other positions, such as C5, using rhodium catalysis, showcasing the ongoing efforts to achieve comprehensive control over the functionalization of this scaffold. nih.gov
Table 2: Examples of C3-Arylation of Imidazo[1,2-a]pyridines
| Imidazo[1,2-a]pyridine Substrate | Arylating Agent | Catalyst System | Product Yield | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | Aryl Tosylates | Pd(OAc)₂ / SPhos | Good range | acs.org |
| Imidazo[1,2-a]pyridine | Aryl Mesylates | Pd(OAc)₂ / L1 | Good range | acs.org |
| 2-Methylimidazo[1,2-a]pyridine | Iodobenzene | CuCl / Cs₂CO₃ | >5% (ligandless) | researchgate.net |
This table is generated based on data from the text for illustrative purposes.
Theoretical and Computational Investigations of Imidazo 1,2 a Pyridin 5 Ol Structure and Reactivity
Quantum Chemical Methodologies Applied to Imidazo[1,2-a]pyridines
Quantum chemical calculations are instrumental in understanding the structure, stability, and electronic properties of heterocyclic compounds like imidazo[1,2-a]pyridines. These methods allow for the prediction of molecular geometries and reactivities, providing insights that complement experimental findings.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the ground-state electronic structure of molecules. scirp.org For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, are used to optimize the molecular geometry and determine the most stable conformation. nih.govnih.gov These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To explore the photophysical properties of a molecule, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. tandfonline.comnih.gov This method is used to calculate the energies of electronic excited states, which correspond to the absorption of light. For fluorescent molecules within the imidazo[1,2-a]pyridine family, TD-DFT can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, for instance, whether they are localized or involve charge transfer. tandfonline.comnih.gov
Analysis of Electronic Structure and Chemical Reactivity Descriptors
From the results of quantum chemical calculations, a variety of descriptors can be derived to quantify the electronic structure and predict the chemical reactivity of a molecule.
Frontier Molecular Orbital (FMO) Energies (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. jmaterenvironsci.com The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. scirp.orgiucr.org For substituted imidazo[1,2-a]pyridines, the distribution of HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in chemical reactions. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for Imidazo[1,2-a]pyridin-5-ol
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes. A literature search did not yield specific HOMO/LUMO energy values for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. scirp.orgjmaterenvironsci.com The MEP map uses a color scale to represent different potential values, with red typically indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites). nih.gov For an imidazo[1,2-a]pyridine derivative, the MEP surface would highlight the reactivity of the nitrogen atoms in the fused ring system and the influence of the hydroxyl group at the 5-position.
Global Reactivity Indices (e.g., Chemical Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. scirp.org
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a higher propensity for chemical reactions. scirp.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). nih.gov
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: This table is for illustrative purposes. A literature search did not yield specific values for these global reactivity descriptors for this compound.
Conformational Dynamics and Thermodynamic Stability Studies
The conformational landscape of this compound is largely defined by the tautomeric equilibrium between its phenol (B47542) (enol) form and its corresponding keto form, 1H-imidazo[1,2-a]pyridin-5-one. nih.gov The fused bicyclic system itself is mostly planar, but the orientation of the hydroxyl proton and the potential for tautomerization are key determinants of its structure and energy.
Density Functional Theory (DFT) calculations are a primary method for investigating the thermodynamic stability of these tautomers. scirp.org By optimizing the geometry of both the -ol and -one forms and calculating their electronic energies, it is possible to determine the more stable ground-state conformer. For related N-acylhydrazone derivatives of imidazo[1,2-a]pyridine, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to successfully identify stable conformers. scirp.org
Studies on other imidazo[1,2-a]pyridine derivatives have shown that conformational properties significantly impact their biological activity, underscoring the importance of identifying the lowest-energy conformation. researchgate.net For instance, the binding of derivatives to biological targets can induce specific "off-like" conformational shifts in key structural regions. nih.gov
Table 1: Hypothetical Thermodynamic Data for this compound Tautomers
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| This compound | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 2.5 | 4.8 |
| 1H-imidazo[1,2-a]pyridin-5-one | B3LYP/6-311++G(d,p) | +3.2 | 4.1 | 4.5 |
Note: This table contains illustrative data based on typical computational results for similar heterocyclic systems. Actual values would require specific calculations for this compound.
Advanced Electron Density-Based Analyses
To gain deeper insight into the bonding and non-covalent interactions that govern the structure of this compound, several advanced computational techniques based on electron density are employed.
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density, ρ(r), to define atoms, chemical bonds, and their properties. nih.govresearchgate.net By locating bond critical points (BCPs) where the gradient of the electron density is zero, QTAIM can characterize the nature of chemical interactions. researchgate.net The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP reveal the type of bond. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds or van der Waals forces, both ρ(r) and ∇²ρ(r) are small and positive. researchgate.net This analysis would be crucial for quantifying the strength of the C-O, C-N, and C-C bonds within the bicyclic framework and for unequivocally identifying and characterizing any intramolecular hydrogen bonds in the keto-tautomer. nih.gov
Table 2: Representative QTAIM Data for Selected Bonds in a Hypothetical this compound Conformer
| Bond | Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) |
| C=O (keto form) | Covalent | 0.350 | -0.650 |
| C-O (enol form) | Covalent | 0.280 | -0.510 |
| C-N (imidazole) | Covalent | 0.310 | -0.720 |
| N-H···O (keto form) | Hydrogen Bond | 0.025 | +0.085 |
Note: This table contains illustrative data based on QTAIM analyses of similar heterocyclic compounds. nih.govresearchgate.net Actual values would require specific calculations for this compound.
Table 3: Hypothetical NBO Charges for this compound (Enol Form)
| Atom | NBO Charge (e) |
| O | -0.65 |
| N (imidazole bridgehead) | -0.45 |
| N (pyridine) | -0.52 |
| C (attached to O) | +0.40 |
| C (imidazole) | -0.20 to +0.10 |
Note: This table contains illustrative data based on NBO analyses of similar imidazo[1,2-a]pyridine derivatives. tandfonline.com Actual values would require specific calculations for this compound.
Computational Modeling of Photophysical Phenomena (e.g., Excited-State Intramolecular Proton Transfer)
Many hydroxyl-substituted imidazo[1,2-a]pyridines are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net This process involves a four-level photochemical cycle where, upon photoexcitation, a proton is transferred from a donor group (hydroxyl) to an acceptor group (a nitrogen atom) within the same molecule. ijrpr.com For this compound, the phenolic hydroxyl group at C5 could potentially act as the proton donor, and the N1 atom of the imidazole (B134444) ring could act as the proton acceptor.
The ESIPT process can be modeled computationally using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com By constructing the potential energy surfaces (PES) for both the ground state (S₀) and the first singlet excited state (S₁), one can investigate the energetics of the proton transfer. The process involves the excitation of the ground-state enol form (E) to its excited state (E), followed by a typically barrierless relaxation to the excited keto-tautomer (K), which then fluoresces to the ground-state keto form (K) before relaxing back to the stable enol (E). researchgate.net
Computational studies on related 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) derivatives show that ESIPT is often a barrierless process in the gas phase or non-polar solvents, leading to a large Stokes shift between absorption and emission. tandfonline.com The energies of the HOMO and LUMO of the intramolecular proton-transferred state are often calculated to rationalize the observed fluorescence energies. nih.gov For this compound, TD-DFT calculations would be essential to determine if an ESIPT pathway is energetically favorable and to predict its photophysical properties, such as absorption and fluorescence wavelengths.
Table 4: Hypothetical Calculated Energies for the ESIPT Cycle of this compound
| State | Description | Method | Relative Energy (kcal/mol) |
| S₀ (Enol) | Ground State Enol | DFT | 0 |
| S₀ (Keto) | Ground State Keto | DFT | 3.2 |
| S₁ (Enol) | Excited State Enol (Franck-Condon) | TD-DFT | 75.5 |
| S₁ (Keto) | Excited State Keto | TD-DFT | 60.1 |
Note: This table contains illustrative data to demonstrate the principles of the ESIPT process. A lower energy for the S₁ (Keto) state compared to the S₁ (Enol) state suggests that ESIPT is thermodynamically favorable in the excited state. Actual values would require specific calculations.
Exploration of Imidazo 1,2 a Pyridin 5 Ol and Its Analogues in Non Therapeutic Research Applications
Research in Advanced Materials Science
The tunable electronic and photophysical characteristics of imidazo[1,2-a]pyridine (B132010) derivatives make them highly attractive for the development of advanced materials. Their inherent fluorescence and charge-transport capabilities have been harnessed in the fabrication of optoelectronic devices and the design of sophisticated sensing platforms.
Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,2-a]pyridine derivatives have shown considerable promise as components in organic light-emitting diodes (OLEDs) due to their strong fluorescence and π-conjugated structure. ijrpr.com These properties are essential for efficient light emission in OLED devices. Researchers have designed and synthesized novel bipolar deep-blue fluorescent emitters using imidazo[1,2-a]pyridine as an electron-accepting unit and phenanthroimidazole as an electron-donating unit. nih.gov
Two such examples, IP-PPI and IP-DPPI, have demonstrated excellent thermal stability and high emission quantum yields. nih.gov Non-doped OLEDs fabricated with these materials exhibited impressive external quantum efficiencies (EQEs) of 4.85% and 4.74%, respectively, for deep-blue emission. nih.gov Notably, these devices showed negligible efficiency roll-off at high brightness levels, a critical factor for practical applications. nih.gov Furthermore, when used as hosts for a red phosphorescent dye, high-performance red OLEDs with EQEs up to 20.8% were achieved. nih.gov The potential of these compounds in optoelectronics is underscored by their strong solid-state fluorescence, with some derivatives emitting in the blue and violet regions of the electromagnetic spectrum. ijrpr.com
Table 1: Performance of Imidazo[1,2-a]pyridine-based OLEDs
| Compound | Device Type | Max. EQE (%) | CIE Coordinates (at 10000 cd m⁻²) |
| IP-PPI | Non-doped | 4.85 | (0.153, 0.097) |
| IP-DPPI | Non-doped | 4.74 | (0.154, 0.114) |
| IP-PPI | 40 wt% doped | 5.23 | (0.154, 0.077) |
| IP-DPPI | 20 wt% doped | 6.13 | (0.153, 0.078) |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
Fluorescent Probes, Sensors, and Laser Dyes
The inherent fluorescence of the imidazo[1,2-a]pyridine core has been extensively utilized in the development of fluorescent probes and sensors for various analytes. ijrpr.comnih.gov The photophysical properties of these compounds can be modulated by introducing different substituents, leading to changes in their absorption and emission spectra in response to specific environmental cues. tandfonline.com
For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye has been engineered as a fluorescent probe for the naked-eye detection of mercury ions (Hg²⁺). rsc.org This probe exhibits high selectivity and operates over a wide pH range. rsc.org Another fused imidazopyridine-based sensor has been developed for the highly sensitive and selective detection of both iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous media and living cells, with detection limits in the parts-per-billion (ppb) range. nih.govrsc.org
Furthermore, imidazo[1,2-a]pyridine derivatives have been designed as fluorescent probes for nerve agent simulants, such as sarin (B92409) and tabun. nih.gov These probes demonstrate high sensitivity and selectivity, enabling rapid detection. nih.gov The significant Stokes shift observed in certain 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine-based dyes makes them appealing candidates for applications as chemosensors and laser dyes. tandfonline.com
Application as Catalytic Ligands and Precursors
The structural versatility of imidazo[1,2-a]pyridine analogues allows for their use as ligands in transition metal catalysis and as precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are themselves powerful catalysts and ligands.
Ligands in Asymmetric Catalysis
While specific examples detailing Imidazo[1,2-a]pyridin-5-ol as a ligand in asymmetric catalysis are not prevalent, the broader class of imidazopyridine derivatives has been explored for this purpose. Their rigid bicyclic structure and the presence of nitrogen atoms for metal coordination make them suitable candidates for chiral ligand design. For example, palladium(II) complexes with 2-phenylimidazo[1,2-a]pyridine (B181562) have been synthesized and shown to be effective catalysts for Suzuki coupling reactions under mild conditions. kfupm.edu.sa The development of chiral versions of such ligands is a promising avenue for asymmetric catalysis.
Precursors for N-Heterocyclic Carbenes
Imidazo[1,5-a]pyridinium salts, isomers of the [1,2-a] system, serve as precursors to N-heterocyclic carbenes (NHCs). organic-chemistry.orgnih.gov An efficient, single-step, three-component coupling reaction has been developed to synthesize these precursors in high yields under mild conditions. organic-chemistry.orgnih.gov This method allows for the incorporation of diverse functional groups and chiral substituents, providing access to a wide range of unsymmetrical NHCs. organic-chemistry.orgnih.gov These NHCs are valuable as ligands in homogeneous catalysis due to their strong σ-donating properties. organic-chemistry.org Nickel(II) complexes bearing pyridine-chelated imidazo[1,5-a]pyridine-3-ylidene ligands have been successfully employed as catalysts for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. mdpi.com
Investigations as Corrosion Inhibitors in Material Protection
A significant area of non-therapeutic research for imidazo[1,2-a]pyridine analogues is their application as corrosion inhibitors for metals, particularly mild steel, in acidic environments. x-mol.nettandfonline.comdiscovery.csiro.aufrontiersin.org These compounds can effectively adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. x-mol.netdiscovery.csiro.au
Studies have shown that newly synthesized imidazo[1,2-a]pyridine derivatives exhibit excellent anticorrosion performance. tandfonline.com For instance, compounds such as 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine (IPCl3) and 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine (IPF3) have demonstrated inhibition efficiencies as high as 97.4% and 96.5%, respectively, for mild steel in 1 M HCl. x-mol.netdiscovery.csiro.au Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that these molecules act as mixed-type inhibitors. x-mol.nettandfonline.comdiscovery.csiro.au The adsorption of these inhibitors on the steel surface typically follows the Langmuir isotherm model, indicating the formation of a monolayer. x-mol.nettandfonline.comdiscovery.csiro.au
Table 2: Corrosion Inhibition Efficiency of Selected Imidazo[1,2-a]pyridine Analogues on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| IPCl3 | 0.001 | 97.4 |
| IPF3 | 0.001 | 96.5 |
| Imd1 | Not specified | 96.5 |
| Imd2 | Not specified | 98.1 |
| Imd3 | Not specified | 95.3 |
Data sourced from electrochemical and weight loss measurements. x-mol.nettandfonline.comdiscovery.csiro.au
Mechanistic Studies of Biological Interactions (excluding clinical outcomes)
The imidazo[1,2-a]pyridine scaffold is a foundational structure in the development of molecules for non-therapeutic research, primarily due to its versatile biological interactions. These compounds have been instrumental in probing complex cellular processes by modulating key signaling pathways and inhibiting specific enzymatic activities. Such mechanistic studies, including detailed structure-activity relationship (SAR) analyses, provide fundamental insights into cellular biology and lay the groundwork for designing novel chemical probes.
Modulation of Cellular Signaling Pathways (e.g., AKT/mTOR, STAT3/NF-κB)
Derivatives of imidazo[1,2-a]pyridine have been identified as potent modulators of critical intracellular signaling cascades that are central to cell proliferation, inflammation, and survival.
AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling network that governs cell growth and survival. Several imidazo[1,2-a]pyridine analogues have been shown to effectively inhibit this pathway. For instance, a study investigating a series of novel imidazo[1,2-a]pyridines demonstrated that compound 6 (structure not specified in the source) significantly reduced the levels of phosphorylated protein kinase B (p-AKT) and phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR) in melanoma and cervical cancer cell lines. nih.gov This inhibition of the AKT/mTOR pathway was associated with an increase in the levels of cell cycle inhibitors p53 and p21. nih.gov
The imidazo[1,2-a]pyridine ring system has also been utilized as a scaffold to design potent dual inhibitors of phosphoinositide-3-kinase (PI3K) and mTOR. nih.gov By replacing a benzimidazole (B57391) core with the imidazo[1,2-a]pyridine moiety, researchers developed analogues with significant potency. Specifically, compound 18 (a tertiary alcohol derivative) demonstrated effective inhibition of HFG-induced AKT (Ser473) phosphorylation in a mouse liver pharmacodynamic model. nih.gov Further modifications led to the development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, with compound 13k emerging as a potent inhibitor of PI3Kα, which in turn blocks the downstream AKT signaling. nih.gov
| Compound | Target(s) | Observed Effect in Research Models | Reference |
|---|---|---|---|
| Compound 6 (unspecified structure) | p-AKT, p-mTOR | Reduced phosphorylation levels in A375, WM115, and HeLa cells. | nih.gov |
| Compound 18 (tertiary alcohol derivative) | PI3Kα, mTOR | Showed 56% inhibition of HFG-induced AKT (Ser473) phosphorylation in a mouse liver model. | nih.gov |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | PI3Kα | Inhibited PI3Kα with an IC50 value of 1.94 nM, leading to cell cycle arrest and apoptosis in HCC827 cells. | nih.gov |
STAT3/NF-κB Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and cellular responses to stress. A novel synthetic derivative of imidazo[1,2-a]pyridine, referred to as MIA , has been shown to exert anti-inflammatory effects by suppressing these pathways. nih.govnih.gov In breast and ovarian cancer cell lines (MDA-MB-231 and SKOV3), MIA was found to suppress the phosphorylation of STAT3 and inhibit the activity of NF-κB. nih.govnih.gov Western blot analysis confirmed that MIA increased the expression of the inhibitory protein IκBα and suppressed STAT3 phosphorylation. nih.gov This modulation of the STAT3/NF-κB axis leads to a downstream reduction in the expression of target genes like COX-2 and iNOS. nih.gov
| Compound | Target Pathway | Key Molecular Effects | Reference |
|---|---|---|---|
| MIA (novel synthetic derivative) | STAT3/NF-κB | Suppressed STAT3 phosphorylation, increased IκBα expression, and suppressed NF-κB activity in MDA-MB-231 and SKOV3 cells. | nih.govnih.gov |
Inhibition of Enzymatic Activities (e.g., ATPases)
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for designing inhibitors of various enzymes critical to the function of both prokaryotic and eukaryotic cells.
ATPases
Certain analogues have been specifically designed to target the ATPase domains of essential bacterial enzymes. A series of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines were identified as dual inhibitors of bacterial DNA gyrase (gyrB) and topoisomerase IV (parE), both of which have essential ATPase activity. nih.gov These compounds function by targeting the ATP-binding sites of these enzymes, thereby disrupting DNA replication and repair in bacteria. nih.gov Furthermore, a class of imidazo[1,2-a]pyridine ethers (IPE) was discovered to be potent and selective inhibitors of mycobacterial ATP synthase. nih.gov These compounds were identified through high-throughput screening and demonstrated significant inhibitory activity against the enzyme, which is crucial for energy production in Mycobacterium tuberculosis. nih.gov
Other Enzymatic Activities
Beyond ATPases, imidazo[1,2-a]pyridine derivatives have been developed to inhibit a range of other enzymes:
5-Lipoxygenase (5-LO): A novel class of inhibitors was developed featuring a central imidazo[1,2-a]pyridine scaffold. Compound 14 (N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine) was identified as a potent 5-LO inhibitor with IC50 values of 0.16 μM in intact cells and 0.1 μM in cell-free assays. nih.gov
NIMA-related kinase 2 (Nek2): A series of imidazo[1,2-a]pyridine derivatives were designed as Nek2 inhibitors for investigating its role in cell cycle regulation. Compound 28e from this series showed potent proliferation inhibitory activity with an IC50 of 38 nM in the MGC-803 gastric cancer cell line. documentsdelivered.com
InhA: In the context of antituberculosis research, imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives have been synthesized and profiled for their ability to inhibit the InhA enzyme of M. tuberculosis. nih.gov
| Compound Class/Example | Target Enzyme | Mechanism/Potency (IC50/MIC) | Reference |
|---|---|---|---|
| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | Bacterial DNA gyrase (gyrB) and Topoisomerase IV (parE) ATPases | Dual inhibitors; MICs ranging from 0.03-64 µg/mL against various bacteria. | nih.gov |
| Imidazo[1,2-a]pyridine ethers (IPE) | Mycobacterial ATP synthase | Potent inhibitors with ATPS IC50 <0.02 µM. | nih.gov |
| N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (Compound 14) | 5-Lipoxygenase (5-LO) | IC50 = 0.16 µM (intact cells); 0.1 µM (cell-free). | nih.gov |
| Compound 28e | NIMA-related kinase 2 (Nek2) | IC50 = 38 nM in MGC-803 cells. | documentsdelivered.com |
Structure-Activity Relationship (SAR) Studies for Design Principles
SAR studies are crucial for understanding how the chemical structure of imidazo[1,2-a]pyridine analogues influences their biological activity, providing a rational basis for the design of more potent and selective research tools. rjraap.com
For the development of dual PI3K/mTOR inhibitors , SAR studies revealed that incorporating two methoxypyridine groups was effective for occupation of the enzyme's affinity pocket, leading to potencies under 100 nM. nih.gov The nature of the substituent intended to occupy the ribose pocket was also critical, with a tertiary alcohol group (as in compound 18 ) providing a good balance of cellular potency and favorable pharmacokinetic properties. nih.gov
In the design of 5-lipoxygenase inhibitors , SAR analysis of a class based on the imidazo[1,2-a]pyridine scaffold highlighted several key structural features for potent activity. These include the central imidazo[1,2-a]pyridine core, a cyclohexyl moiety, and an aromatic system, such as the 4-morpholinophenyl group found in the highly potent compound 14 . nih.gov
SAR studies on antituberculosis agents targeting ATP synthase indicated that the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring were essential for maintaining biological activity. nih.gov In contrast, for compounds targeting the InhA enzyme, 3-carboxamide derivatives of the imidazo[1,2-a]pyridine scaffold were found to be more potent than the corresponding 2-carboxamide (B11827560) analogues, suggesting that the position of the carboxamide group is a key determinant of activity and potentially the mode of action. nih.gov
| Target Class | Key Structural Features for Activity | Reference |
|---|---|---|
| PI3K/mTOR | - Imidazo[1,2-a]pyridine core.
| nih.gov |
| 5-Lipoxygenase | - Central imidazo[1,2-a]pyridine scaffold.
| nih.gov |
| Mycobacterial ATP Synthase | - Bridgehead nitrogen of the imidazo[1,2-a]pyridine core.
| nih.gov |
| Mycobacterial InhA | - Substitution at the 3-position (e.g., 3-carboxamides) is more potent than at the 2-position. | nih.gov |
Future Directions and Emerging Research Avenues in Imidazo 1,2 a Pyridin 5 Ol Chemistry
Sustainable Synthesis and Flow Chemistry Integration
The future synthesis of Imidazo[1,2-a]pyridin-5-ol will increasingly pivot towards green and sustainable methodologies. Traditional synthetic routes often rely on harsh conditions, toxic reagents, and metal catalysts. mdpi.com Emerging research for the broader imidazo[1,2-a]pyridine (B132010) class has focused on one-pot multi-component reactions (MCRs), the use of environmentally benign solvents like water, and catalyst-free conditions, which significantly improve the ecological footprint of the synthesis. sioc-journal.cnnih.govmdpi.com A key future goal will be to adapt these sustainable strategies for the regioselective synthesis of the 5-hydroxy derivative, potentially starting from appropriately substituted 2-aminopyridines.
Furthermore, the integration of automated continuous flow chemistry presents a transformative opportunity. researchgate.net Flow synthesis offers superior control over reaction parameters, enhanced safety, and the potential for rapid library generation and scale-up. nih.gov For this compound, future work should focus on developing fully automated, multi-step flow processes that begin from simple precursors and proceed to the final hydroxylated product without the need for isolating intermediates. nih.gov This approach would not only be more efficient but also facilitate the rapid exploration of derivatives for various applications.
Table 1: Emerging Sustainable Synthesis Strategies for the Imidazo[1,2-a]pyridine Scaffold
| Strategy | Key Features | Future Application for this compound |
|---|---|---|
| Multi-Component Reactions (MCRs) | One-pot synthesis, high atom economy, operational simplicity. mdpi.com | Development of a one-pot reaction using a 6-hydroxy-2-aminopyridine precursor to directly assemble the target scaffold. |
| Green Solvents/Catalysts | Use of water or ethanol; molecular iodine or ammonium chloride as catalysts. mdpi.comacs.org | Optimization of existing green protocols to favor the formation and improve the yield of the 5-hydroxy isomer. |
| Automated Flow Chemistry | Enhanced reaction control, improved safety, rapid optimization, and multistep synthesis. researchgate.netnih.gov | Design of an end-to-end automated flow system for the synthesis and subsequent functionalization of this compound. |
| Photochemical Synthesis | Energy-efficient, eco-friendly, promotes reactions via single electron transfer. mdpi.com | Exploring visible-light-induced cyclization reactions to form the core structure under mild conditions. |
Precision Functionalization and Scaffold Engineering
While the functionalization of the imidazo[1,2-a]pyridine core has been extensively studied, most efforts have targeted the C3 position due to its inherent nucleophilicity. nih.gov A significant frontier in this field is the development of methods for precise, regioselective functionalization of the pyridine (B92270) ring, especially at the C5 position. Recent breakthroughs using visible light-induced reactions have demonstrated the feasibility of C5-alkylation, signaling a pivotal shift towards exploring this less-accessible position. mdpi.comnih.gov
For this compound, the hydroxyl group is poised to play a crucial role in "scaffold engineering." Its electronic influence and potential to act as a directing group could guide further substitutions on the pyridine ring. Future research will need to systematically investigate how the C5-OH group can be leveraged to control the site-selectivity of various reactions, including halogenation, nitration, and cross-coupling reactions. This will enable the creation of novel molecular architectures with finely tuned properties for specific applications, moving beyond the traditional focus on the imidazole (B134444) ring.
Table 2: Future Avenues in Functionalization and Scaffold Engineering
| Research Avenue | Objective | Potential Impact |
|---|---|---|
| C5-Selective C-H Functionalization | Develop new catalytic systems (e.g., photocatalysis) for direct and selective C-C and C-heteroatom bond formation at the C5 position. mdpi.comnih.gov | Rapid diversification of the this compound core to build libraries for drug discovery and materials science. |
| Hydroxyl-Directed Reactions | Investigate the role of the C5-OH group in directing electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions to other positions on the pyridine ring. | Enabling predictable and controlled synthesis of polysubstituted derivatives with novel structures and functions. |
| Scaffold Hopping & Bioisosteres | Utilize the this compound core as a novel scaffold to design bioisosteres of known bioactive compounds. rsc.org | Discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles. |
Advanced Multiscale Computational Modeling
Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. For the imidazo[1,2-a]pyridine scaffold, methods like Density Functional Theory (DFT) have been successfully used to predict molecular properties, including electronic structure, stability, and sites of reactivity. scirp.orgacs.org These studies often involve calculating the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) and mapping the molecular electrostatic potential (MEP) to identify nucleophilic and electrophilic centers. scirp.orgscirp.org
A significant future direction is the application of these advanced computational models specifically to this compound. Modeling will be essential to understand how the C5-hydroxyl group perturbs the electronic landscape of the entire scaffold, thereby influencing its reactivity and intermolecular interactions. Furthermore, multiscale modeling, combining quantum mechanics (for electronic properties) with molecular dynamics simulations (for behavior in biological or material contexts), can predict how these molecules will interact with protein targets or self-assemble in solid-state materials. researchgate.net Such predictive power will guide synthetic efforts, reducing trial-and-error experimentation and enabling the rational design of molecules with desired functions. nih.gov
Table 3: Computational Modeling Techniques and Their Future Applications
| Modeling Technique | Information Gained | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity indices, reaction mechanisms. scirp.orgacs.org | Predicting the most favorable sites for functionalization and understanding the electronic effect of the C5-OH group. |
| Molecular Docking | Binding modes and affinities to biological targets (e.g., kinases, receptors). nih.gov | Screening virtual libraries of this compound derivatives to identify promising candidates for new drugs. |
| Quantitative Structure-Activity Relationship (3D-QSAR) | Correlating molecular structure with biological activity to build predictive models. researchgate.net | Guiding the design of more potent analogues for identified biological targets. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in complex environments (e.g., with a protein or in a solvent). researchgate.net | Assessing the stability of ligand-protein complexes and understanding intermolecular interactions for materials design. |
Novel Applications in Interdisciplinary Sciences
The unique structural and electronic properties of this compound position it as a candidate for cutting-edge applications beyond its traditional role in medicinal chemistry. The parent scaffold has already shown promise in materials science as an electron-accepting component in emitters for Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov The presence of a hydroxyl group in the 5-position could facilitate intermolecular hydrogen bonding, potentially leading to materials with unique solid-state packing, enhanced thermal stability, and desirable photophysical properties.
Another emerging area is the development of chemical sensors and bio-probes. Imidazo[1,2-a]pyridine derivatives have been functionalized to create fluorescent probes for detecting metal ions and for cellular imaging. rsc.orgresearchgate.net The C5-hydroxyl group offers a handle for further modification and its phenolic nature means its protonation state is pH-dependent. This could be exploited to design novel fluorescent probes that are sensitive to pH changes or that can chelate specific metal ions, with applications in environmental monitoring and chemical biology. Exploring these interdisciplinary avenues will unlock the full potential of this underutilized scaffold.
Table 4: Emerging Interdisciplinary Applications
| Field | Potential Application | Role of the C5-Hydroxyl Group |
|---|---|---|
| Materials Science | Development of novel emitters for Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov | Influencing solid-state packing via hydrogen bonding; tuning electronic and photophysical properties. |
| Chemical Biology | Creation of fluorescent probes for bioimaging and sensing intracellular analytes. rsc.org | Acting as a proton-responsive element for pH sensors or as a binding site for designing ion-selective probes. |
| Medicinal Chemistry | Targeted covalent inhibitors and novel kinase inhibitors. rsc.orgnih.gov | Serving as a recognition element for hydrogen bonding with protein active sites or as a reactive handle for covalent warheads. |
| Organometallic Chemistry | Design of novel ligands for catalysis. | Providing an additional coordination site for metal centers, potentially leading to catalysts with unique reactivity or selectivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
